molecular formula C21H19ClF3N3O2S B6568284 N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazol-1-yl]acetamide CAS No. 921802-93-9

N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazol-1-yl]acetamide

Cat. No.: B6568284
CAS No.: 921802-93-9
M. Wt: 469.9 g/mol
InChI Key: PIUFKINGDTZWBI-UHFFFAOYSA-N
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Description

The compound N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazol-1-yl]acetamide features a chlorophenylmethyl-acetamide core linked to a substituted imidazole ring. Key substituents include a hydroxymethyl group (enhancing hydrophilicity) and a sulfanyl-tethered trifluoromethylphenyl group (imparting lipophilicity and metabolic stability).

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClF3N3O2S/c22-17-7-3-14(4-8-17)9-26-19(30)11-28-18(12-29)10-27-20(28)31-13-15-1-5-16(6-2-15)21(23,24)25/h1-8,10,29H,9,11-13H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUFKINGDTZWBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CN2C(=CN=C2SCC3=CC=C(C=C3)C(F)(F)F)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazol-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a multi-substituted imidazole core, which is known for its versatility in biological systems. The presence of both chlorophenyl and trifluoromethyl groups enhances its lipophilicity and may influence its interaction with biological targets. The hydroxymethyl group is also significant as it can participate in hydrogen bonding, potentially affecting the compound's binding affinity to target proteins.

Research indicates that compounds with similar structures often exert their biological effects through several mechanisms:

  • Enzyme Inhibition : Many imidazole derivatives act as inhibitors of key enzymes involved in cellular signaling pathways. For instance, they may inhibit kinases or phosphatases that are crucial in cancer cell proliferation and survival.
  • Antiviral Activity : Heterocyclic compounds, including imidazoles, have been shown to possess antiviral properties by interfering with viral replication processes. This may involve inhibition of viral polymerases or proteases.
  • Cytotoxic Effects : The compound's structural features suggest potential cytotoxicity against various cancer cell lines. Studies on related compounds have demonstrated their ability to induce apoptosis in tumor cells.

Case Studies and Experimental Data

A review of literature reveals several studies that explore the biological activity of imidazole derivatives:

  • Anticancer Activity : A study by Fayad et al. (2024) reported screening a library of compounds for anticancer activity on multicellular spheroids, identifying several promising candidates with imidazole scaffolds showing significant cytotoxic effects against various cancer cell lines .
  • Antiviral Properties : Recent advances highlight the antiviral potential of heterocyclic compounds. For example, derivatives similar to the target compound have been shown to inhibit viral replication in vitro, particularly against influenza viruses .
  • Mechanistic Insights : The compound's ability to inhibit specific enzymes involved in metabolic pathways has been documented. For instance, modifications to the imidazole ring can enhance binding affinity to targets like inosine monophosphate dehydrogenase (IMPDH), which is crucial for nucleotide synthesis .

Summary of Biological Activities

Activity TypeTarget Pathway/MechanismReference
AnticancerInduction of apoptosis in cancer cells
AntiviralInhibition of viral replication
Enzyme InhibitionInhibition of IMPDH

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name / Identifier Core Structure Key Substituents Biological Relevance References
Target Compound Imidazole-acetamide 5-(hydroxymethyl), 2-(4-trifluoromethylbenzylsulfanyl) Enhanced solubility (hydroxymethyl) and metabolic stability (CF₃ group)
N-(4-Chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (RN 338426-25-8) Imidazole-acetamide 1-methyl, 5-phenyl Increased lipophilicity (phenyl) but reduced solubility vs. hydroxymethyl
N-{4-[(2-{[(4-Chlorophenyl)methyl]sulfanyl}-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl}acetamide (868217-37-2) Dihydroimidazole-sulfonamide Sulfonyl group, dihydroimidazole Higher polarity (sulfonyl) may improve target binding affinity
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate Imidazole-pyridyl 4-(4-fluorophenyl), 2-(R-methylsulfinyl) Chirality (sulfinyl) influences enantiomer-specific pharmacodynamics
2-{[1-(4-Chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide (851079-28-2) Imidazole-oxazolyl Oxazolyl-acetamide Altered electronic properties (oxazole) may modulate enzyme inhibition

Pharmacokinetic and Physicochemical Properties

  • Solubility : The hydroxymethyl group in the target compound improves aqueous solubility compared to purely lipophilic analogs (e.g., RN 338426-25-8 with phenyl) .
  • methyl or phenyl substituents .
  • Chirality : Unlike sulfoxide-containing analogs (e.g., ), the target’s sulfanyl group avoids enantiomeric complexity, simplifying synthesis and quality control.

Research Findings and Data

ADME Predictions (Hypothetical)

Property Target Compound RN 338426-25-8 868217-37-2
LogP (Lipophilicity) ~3.2 (moderate) ~3.8 (high) ~2.5 (low)
Plasma Protein Binding High (CF₃ group) High (phenyl) Moderate (sulfonyl)
Metabolic Clearance Low (CF₃ stability) Moderate (methyl/phenyl) High (sulfonyl hydrolysis)

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